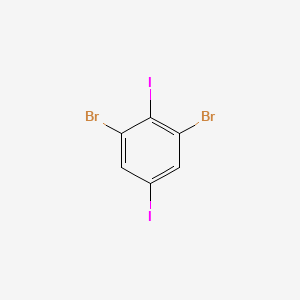
1,3-Dibromo-2,5-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2,5-diiodobenzene: is a halogenated aromatic compound with the molecular formula C6H2Br2I2 It is a derivative of benzene where two bromine atoms and two iodine atoms are substituted at the 1,3 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-diiodobenzene can be synthesized through a multi-step process starting from 1,3-dibromobenzene. The synthesis involves nitration, reduction, iodination, and diazotization-iodination steps . The reaction conditions typically involve the use of concentrated sulfuric acid, nitric acid, and iodine under controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2,5-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Ullmann coupling reactions on metal surfaces like Cu(111) to form covalent nanostructures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as phenylboronic acid in the presence of CuI and DABCO are commonly used.
Coupling Reactions: These reactions often require metal catalysts and are conducted under ultra-high vacuum conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and complex organic structures used in material science and organic electronics .
Scientific Research Applications
1,3-Dibromo-2,5-diiodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-dibromo-2,5-diiodobenzene exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new covalent bonds and complex structures. The pathways involved often include radical formation and metal-catalyzed coupling reactions .
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-diiodobenzene
- 1,3-Diiodobenzene
- 1,5-Dibromo-2,4-diiodobenzene
Comparison: 1,3-Dibromo-2,5-diiodobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to 1,4-dibromo-2,5-diiodobenzene, it has different electronic properties and steric effects, making it suitable for different applications in organic synthesis and material science .
Properties
Molecular Formula |
C6H2Br2I2 |
|---|---|
Molecular Weight |
487.70 g/mol |
IUPAC Name |
1,3-dibromo-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2Br2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
InChI Key |
JDYWFXFRZPWNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















